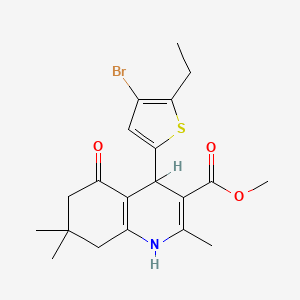
2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(benzoylamino)-3-methyl-2-butenoate is an organic compound with a complex structure that includes a benzoylamino group and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzoylamino)-3-methyl-2-butenoate typically involves the reaction of benzoyl chloride with methyl 3-amino-2-butenoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(benzoylamino)-3-methyl-2-butenoate may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents, as well as precise control of reaction parameters such as temperature and pressure, are crucial for achieving high efficiency and product quality.
化学反応の分析
Types of Reactions
Methyl 2-(benzoylamino)-3-methyl-2-butenoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.
科学的研究の応用
Methyl 2-(benzoylamino)-3-methyl-2-butenoate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 2-(benzoylamino)-3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The benzoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active components, which can then participate in various biochemical processes.
類似化合物との比較
Similar Compounds
- Methyl 2-(benzoylamino)-3-methylbutanoate
- Ethyl 2-(benzoylamino)-3-methyl-2-butenoate
- Methyl 2-(benzoylamino)-3-ethyl-2-butenoate
Uniqueness
Methyl 2-(benzoylamino)-3-methyl-2-butenoate is unique due to its specific structural features, such as the presence of both a benzoylamino group and a methyl ester. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
methyl 2-benzamido-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)11(13(16)17-3)14-12(15)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGPMUHTLVHFAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)OC)NC(=O)C1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349687 |
Source


|
| Record name | 2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26924-22-1 |
Source


|
| Record name | 2-Butenoic acid, 2-(benzoylamino)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11652234.png)
![2-{3-chloro-4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652235.png)


![Ethyl 4-[(2-ethylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B11652245.png)
![3-{3-[(2-Methyl-5-phenyl-furan-3-carbonyl)-amino]-phenyl}-acrylic acid](/img/structure/B11652247.png)
![Ethyl 2-[(butoxycarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11652256.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B11652258.png)
![4-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B11652266.png)
![8-ethoxy-6-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652269.png)
![N-(4-bromophenyl)-2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B11652289.png)
![1-(4-bromophenyl)-2-[[5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone](/img/structure/B11652292.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11652306.png)
![(4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652315.png)
